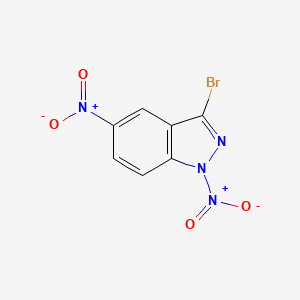
1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(3-Chloro-2-methylphenyl)-1H-imidazole-2-thiol (CMPIT) is a thiol-containing imidazole derivative that has been used in a variety of scientific research applications. CMPIT is a versatile compound that can be used in a range of fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been studied for its potential to modulate the activity of various enzymes, receptors, and other proteins.
Scientific Research Applications
Synthesis and Transformation of Phosphorylated Derivatives
Research by Abdurakhmanova et al. (2018) systematizes literary data on the synthesis of 4-phosphorylated 1,3-azoles, including imidazole derivatives. These compounds exhibit a wide range of chemical and biological activities, indicating the potential of "1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol" in similar applications. The synthesis involves metallic derivatives of imidazole and phosphorus halides, highlighting their significance in creating compounds with insecticidal, anti-blastic, sugar-lowering, and other types of activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds structurally related to "1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol", are reviewed by Iradyan et al. (2009) for their antitumor properties. This review covers bis(2-chloroethyl)amino derivatives of imidazole and their preclinical testing stages, suggesting potential therapeutic applications for similar compounds in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Biological Activity of Azolylthioacetic Acids
Chornous et al. (2016) review the synthesis methods and biological activities of azoles functionalized by the carboxymethyl thiol fragment, which may include compounds like "1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol". These compounds exhibit diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, and antifungal activities, presenting a promising area for developing new bioactive substances (Chornous, Palamar, Grozav, & Vovk, 2016).
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Shareef et al. (2019) provide insights into the pharmacological activities of imidazo[2,1-b]thiazole derivatives, emphasizing their versatility in medicinal chemistry. These compounds, related through their heterocyclic nature to "1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol", have been investigated for a variety of pharmacological applications, offering a template for the design of new therapeutic agents (Shareef, Khan, Babu, & Kamal, 2019).
Antimicrobial Activities of Imidazole
A literature review focuses on the antimicrobial properties of imidazole, a core component of "1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol". This review consolidates information on new compounds synthesized from imidazole that can act as antimicrobial agents, underlining the potential of imidazole derivatives in addressing microbial resistance (2022).
Mechanism of Action
Target of Action
Related compounds with a thiourea skeleton have been reported to be potent inhibitors of the enzyme urease . Urease is an amidohydrolase enzyme responsible for various health issues in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
This is based on the reported inhibitory activity of related thiourea compounds against urease .
Result of Action
Based on the potential inhibitory activity of related thiourea compounds against urease , it can be inferred that the compound might lead to a decrease in the levels of ammonia produced from urea, potentially alleviating the symptoms associated with excessive ammonia production.
properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-6H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXRSCUPUYBYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201183166 | |
| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol | |
CAS RN |
851879-28-2 | |
| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851879-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201183166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Formyl-2-furyl)methoxy]benzamide](/img/structure/B3371871.png)





![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B3371912.png)
![2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B3371915.png)

![1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B3371932.png)
![3-cyano-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B3371941.png)

